![molecular formula C14H12Cl2N2O B5020236 N-[(2-chlorophenyl)(4-chlorophenyl)methyl]urea](/img/structure/B5020236.png)
N-[(2-chlorophenyl)(4-chlorophenyl)methyl]urea
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Overview
Description
This compound is a urea derivative, which typically consists of a carbonyl group flanked by two amine groups. Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities .
Molecular Structure Analysis
The molecular structure of urea derivatives generally consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). The presence of chlorophenyl groups suggests aromatic rings with chlorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Urea derivatives, for example, often have good solubility in water due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-7-5-9(6-8-10)13(18-14(17)19)11-3-1-2-4-12(11)16/h1-8,13H,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICGNVGABFUVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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